molecular formula C10H10ClN3 B2807654 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine CAS No. 861207-54-7

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine

Cat. No.: B2807654
CAS No.: 861207-54-7
M. Wt: 207.66
InChI Key: RHQJHHQYHBXODM-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the chloro group or to modify the imidazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under reflux.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dechlorinated or reduced imidazole derivatives.

Scientific Research Applications

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for the development of functional materials, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-chloromethylpyridine
  • 2-methylimidazole
  • 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Uniqueness

2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a methyl-substituted imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Biological Activity

2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine (CAS Number: 861207-54-7) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group and an imidazole moiety, which contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Molecular FormulaC10H10ClN3
Molecular Weight211.65 g/mol
InChIInChI=1S/C10H10ClN3/c1-8-12-4-5...

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole in the presence of a base such as potassium carbonate, usually conducted in dimethylformamide (DMF) under reflux conditions. This nucleophilic substitution reaction leads to the formation of the desired product, which can be optimized for industrial production through continuous flow reactors to improve yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It serves as a building block for the synthesis of pharmaceutical compounds that target various pathogens. For instance, derivatives of this compound have shown effectiveness against resistant strains of bacteria, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties , particularly due to the presence of the imidazole ring, which can interact with biological macromolecules such as enzymes and receptors involved in cancer progression. Studies have reported that similar imidazole-containing compounds exhibit antiproliferative effects on various cancer cell lines, including breast and liver cancer cells .

Table: Summary of Biological Activities

Activity TypeDescription
AntibacterialEffective against multiple strains, including resistant bacteria
AntifungalPotential applications in antifungal therapies
AnticancerInhibits proliferation in several cancer cell lines
Enzyme InhibitionInteracts with specific enzymes, potentially modulating their activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the compound may bind to receptor sites, influencing signaling pathways associated with cell growth and survival .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Anticancer Study : A study demonstrated that derivatives containing the imidazole structure showed significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compounds were found to induce apoptosis through various pathways .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds, revealing that they exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQJHHQYHBXODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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